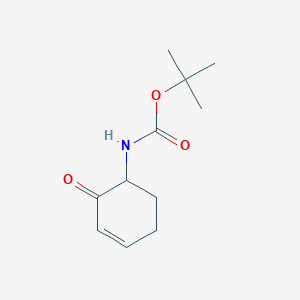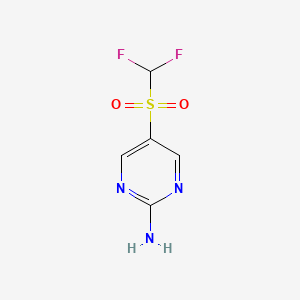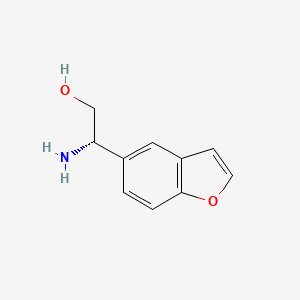
(2R)-2-cyclohexylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-cyclohexylpropan-1-ol is a chiral alcohol with a cyclohexyl group attached to the second carbon of a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-cyclohexylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2-cyclohexylpropan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production due to its high yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-cyclohexylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: CrO3 in acetone or PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol or LiAlH4 in THF.
Substitution: SOCl2 in DCM.
Major Products Formed
Oxidation: (2R)-2-cyclohexylpropan-1-one.
Reduction: this compound.
Substitution: (2R)-2-cyclohexylpropyl chloride.
Aplicaciones Científicas De Investigación
(2R)-2-cyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Explored for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-cyclohexylpropan-1-ol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-cyclohexylpropan-1-ol: The enantiomer of (2R)-2-cyclohexylpropan-1-ol, differing in the spatial arrangement of the cyclohexyl group.
(2R)-2-phenylpropan-1-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2R)-2-cyclohexylbutan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in chiral synthesis and as a precursor for various specialized applications.
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
(2R)-2-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(7-10)9-5-3-2-4-6-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
IRIVQXLOJHCXIE-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CO)C1CCCCC1 |
SMILES canónico |
CC(CO)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


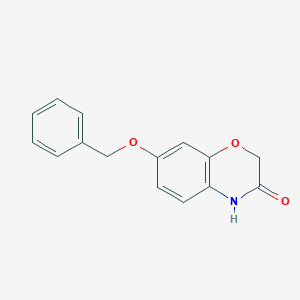

![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylicacid,trans](/img/structure/B15315633.png)
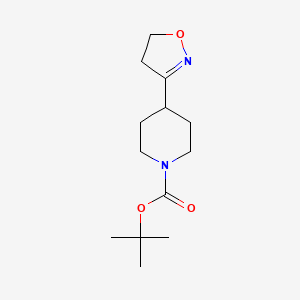

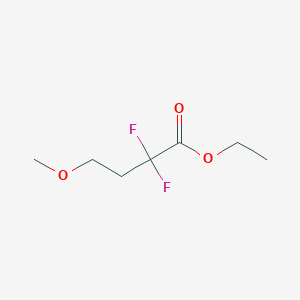
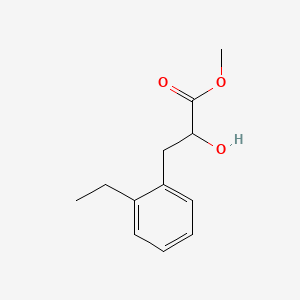

![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)
